Tulobuterol

Description

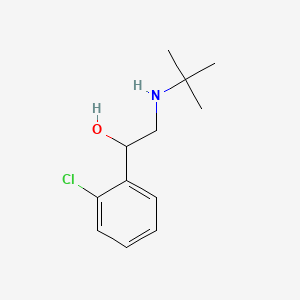

Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYLAVBNPACJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56776-01-3 (hydrochloride) |

Source

|

| Record name | Tulobuterol [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048457 |

Source

|

| Record name | Tulobuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41570-61-0 |

Source

|

| Record name | (±)-Tulobuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41570-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tulobuterol [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tulobuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tulobuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41570-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TULOBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591I9SU0F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tulobuterol's Mechanism of Action on Bronchial Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulobuterol is a long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from its ability to induce bronchodilation through a well-defined signaling cascade within bronchial smooth muscle cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its primary effect by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[1][3] As a β2-AR agonist, this compound mimics the action of endogenous catecholamines like epinephrine, initiating a signaling cascade that leads to smooth muscle relaxation and subsequent dilation of the airways.[1]

The binding of this compound to the β2-AR triggers a conformational change in the receptor, facilitating its coupling to the stimulatory G protein, Gs. This interaction prompts the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates the membrane-bound enzyme adenylyl cyclase.

Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels is the critical event that mediates the downstream effects of this compound.

Downstream Signaling Cascade

Elevated intracellular cAMP levels activate Protein Kinase A (PKA) by binding to its regulatory subunits, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates several key intracellular target proteins, leading to a reduction in intracellular calcium concentrations and a decrease in the sensitivity of the contractile machinery to calcium. These effects collectively result in the relaxation of the bronchial smooth muscle.

Furthermore, some evidence suggests that cAMP can also mediate smooth muscle relaxation through PKA-independent pathways, potentially involving the Exchange protein directly activated by cAMP (Epac).

Quantitative Pharmacological Data

| Parameter | Value | Species/Tissue | Reference |

| Dissociation Constant (Kd) for high-affinity β-adrenoceptor binding | 1.5 x 10-7 M | Rat pulmonary membranes | |

| Potency in relaxing guinea pig trachea | 4-hydroxythis compound > isoproterenol > salbutamol > this compound | Guinea pig trachea | |

| Agonist Activity | Partial Agonist | Guinea pig trachea |

Note: Specific Ki and EC50 values for this compound and its metabolites on bronchial smooth muscle are not consistently reported in the available literature.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in Bronchial Smooth Muscle

Caption: Signaling cascade of this compound in bronchial smooth muscle cells.

Experimental Workflow for Isolated Tissue Bath Assay

Caption: Workflow for assessing this compound-induced bronchial smooth muscle relaxation.

Detailed Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for the β2-adrenergic receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA).

Materials:

-

Membrane preparations from cells or tissues expressing β2-adrenergic receptors (e.g., rat lung membranes).

-

Radioligand: [3H]-dihydroalprenolol ([3H]-DHA).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [3H]-DHA, and varying concentrations of unlabeled this compound. Include tubes with only [3H]-DHA (total binding) and tubes with [3H]-DHA and a high concentration of a non-specific ligand (e.g., propranolol) to determine non-specific binding.

-

Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-DHA binding). Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Tissue Bath Assay for Bronchial Smooth Muscle Relaxation

This protocol describes a standard method for assessing the relaxant effect of this compound on pre-contracted bronchial smooth muscle.

Materials:

-

Guinea pig trachea.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 and 5% CO2.

-

Contractile agent (e.g., methacholine or histamine).

-

This compound solutions of varying concentrations.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Cut the trachea into rings of 2-3 mm in width.

-

Mounting: Suspend the tracheal rings in organ baths containing physiological salt solution maintained at 37°C and aerated with 95% O2/5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

-

Contraction: Induce a stable contraction of the tracheal rings by adding a contractile agent (e.g., methacholine at a concentration that produces approximately 80% of the maximal response).

-

Drug Addition: Once a stable contraction is achieved, add this compound in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

-

Data Recording: Continuously record the isometric tension throughout the experiment.

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.

Measurement of Intracellular cAMP Accumulation

This protocol outlines a general method for quantifying the increase in intracellular cAMP in response to this compound in cultured human bronchial smooth muscle cells.

Materials:

-

Cultured human bronchial smooth muscle cells.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

This compound solutions of varying concentrations.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Lysis buffer.

Procedure:

-

Cell Culture: Culture human bronchial smooth muscle cells to near confluence in appropriate multi-well plates.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 30 minutes) to inhibit cAMP breakdown.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 15 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by removing the medium and adding lysis buffer to release the intracellular contents.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the cAMP levels to the protein concentration of the cell lysates. Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 for cAMP accumulation.

Conclusion

This compound effectively induces bronchodilation by acting as a selective agonist at β2-adrenergic receptors on bronchial smooth muscle. This initiates a well-characterized signaling cascade involving Gs protein activation, adenylyl cyclase stimulation, increased intracellular cAMP, and subsequent PKA-mediated phosphorylation of target proteins, ultimately leading to smooth muscle relaxation. While specific quantitative data on its binding affinity and functional potency can be limited in publicly accessible literature, the fundamental mechanism of action is robustly established. The provided experimental protocols offer a framework for the further quantitative characterization of this compound and novel β2-adrenergic agonists in a research and drug development setting.

References

In-Depth Technical Guide: The Molecular Pharmacology of Tulobuterol as a β2-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular pharmacology of tulobuterol, a selective β2-adrenergic receptor agonist utilized in the management of bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD). This document delves into the mechanism of action, receptor binding affinity, selectivity, potency, and downstream signaling pathways associated with this compound. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in the field of respiratory therapeutics.

Introduction

This compound is a sympathomimetic amine with a high affinity for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] Its primary therapeutic effect is bronchodilation, achieved through the relaxation of airway smooth muscle.[1] This guide explores the fundamental molecular interactions and cellular responses that underpin the clinical efficacy of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The binding of this compound to the β2-adrenergic receptor initiates a cascade of intracellular events that ultimately lead to bronchodilation.

β2-Adrenergic Receptor Activation

Upon binding to the extracellular domain of the β2-adrenergic receptor, this compound induces a conformational change in the receptor protein. This conformational shift facilitates the coupling of the receptor to the heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

Downstream Signaling Cascade

The elevation of intracellular cAMP levels is the critical second messenger signal in the therapeutic action of this compound. cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates several downstream targets within the airway smooth muscle cell. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, resulting in smooth muscle relaxation and bronchodilation.

Quantitative Pharmacological Parameters

The precise characterization of a β2-agonist's molecular pharmacology relies on quantitative data for its receptor binding affinity, selectivity, potency, and intrinsic efficacy.

Receptor Binding Affinity and Selectivity

| Parameter | Receptor | Value | Species | Reference |

| KD (High-Affinity State) | β-Adrenoceptor | 1.5 x 10-7 M | Rat | [2] |

Table 1: Binding Affinity of this compound

Potency and Intrinsic Efficacy

The potency of a β2-agonist is typically measured by its EC50 value in functional assays, such as cAMP accumulation assays. The EC50 represents the concentration of the agonist that produces 50% of its maximal effect. Intrinsic efficacy refers to the ability of the agonist to activate the receptor once bound. This compound is classified as a partial agonist, meaning it does not produce the same maximal response as a full agonist like isoproterenol, even at saturating concentrations. One study ranked the intrinsic efficacy of several β-adrenergic agonists, with this compound having a lower intrinsic efficacy than epinephrine, fenoterol, procaterol, albuterol, zinterol, terbutaline, and dobutamine.

| Parameter | Assay | Cell Line | Value | Reference |

| Potency (EC50) | cAMP Accumulation | Human Airway Smooth Muscle Cells | Data Not Available | - |

| Intrinsic Efficacy | Functional Assays | - | Partial Agonist |

Table 2: Potency and Intrinsic Efficacy of this compound

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the molecular pharmacology of β2-agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) and selectivity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing the β2-adrenergic receptor are isolated and prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]dihydroalprenolol, a β-adrenergic antagonist) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cAMP, providing a measure of its potency (EC50) and efficacy.

References

Preclinical Research on Tulobuterol for Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulobuterol is a selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] A significant body of preclinical research underpins its clinical application, particularly in its transdermal patch formulation, which offers sustained drug delivery and improved patient compliance.[2][3] This guide provides an in-depth review of the preclinical data on this compound, focusing on its mechanism of action, pharmacodynamic effects in relevant animal models, pharmacokinetic profile, and the experimental protocols used to generate these findings. The evidence demonstrates that this compound not only induces potent bronchodilation but also possesses significant anti-inflammatory properties, distinguishing it from other agents in its class.

Core Mechanisms of Action

This compound's therapeutic effects in respiratory diseases are primarily attributed to two distinct mechanisms: potent bronchodilation via β2-adrenergic receptor agonism and significant anti-inflammatory activity through the modulation of intracellular signaling pathways.

Bronchodilation via β2-Adrenergic Receptor Signaling

As a β2-adrenergic agonist, this compound's primary mechanism is the relaxation of airway smooth muscle.[3] Binding to the β2-adrenergic receptors on the surface of these cells initiates a well-defined signaling cascade. This process involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream target proteins that ultimately results in the sequestration of intracellular calcium and the relaxation of the smooth muscle, causing bronchodilation.

Anti-inflammatory Effects via Syk/NF-κB Pathway Modulation

Beyond its role as a bronchodilator, preclinical studies have revealed that this compound exerts potent anti-inflammatory effects. In animal models of allergic asthma, this compound treatment was found to significantly suppress the expression and activation of Spleen tyrosine kinase (Syk). This kinase is a critical component in inflammatory cell signaling. The downregulation of Syk subsequently inhibits the activation of its downstream target, Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory mediators. This mechanism contributes to the reduction of airway inflammation observed with this compound treatment.

Pharmacodynamic Effects in Preclinical Models

The efficacy of this compound has been evaluated in various in vitro and in vivo preclinical models, demonstrating its effects on airway relaxation and inflammation.

Airway Smooth Muscle Relaxation

In vitro studies using isolated tissues have confirmed this compound's direct relaxant effect on airway smooth muscle.

-

Guinea Pig Tracheae & Canine Bronchi: this compound induced concentration-dependent relaxations in these tissues.

-

Potency: A metabolite of this compound, 4-hydroxythis compound, was found to be more potent in relaxing guinea pig tracheae than the parent compound, as well as salbutamol and isoproterenol. This compound itself acts as a partial agonist.

Anti-inflammatory Activity in an Asthma Model

The anti-inflammatory properties of the this compound patch were extensively studied in an ovalbumin (OVA)-induced allergic asthma mouse model. The results showed a significant attenuation of the inflammatory response compared to both the untreated model group and other β2-agonists like formoterol and salbutamol.

Table 1: Effect of this compound Patch on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) of Asthmatic Mice

| Cell Type | Model Group (OVA-induced) | This compound Patch-Treated Group | Outcome |

|---|---|---|---|

| Total Leukocytes | Markedly Increased | Remarkably Decreased (p < 0.05 or p < 0.01) | |

| Neutrophils | Markedly Increased | Remarkably Decreased (p < 0.05 or p < 0.01) | |

| Lymphocytes | Markedly Increased | Remarkably Decreased (p < 0.05 or p < 0.01) | |

| Eosinophils | Markedly Increased | Remarkably Decreased (p < 0.05 or p < 0.01) | |

| Monocytes | Markedly Increased | Decreased (statistical significance varies) |

Data derived from an OVA-induced allergic asthma mouse model.

Table 2: Effect of this compound Patch on Pro-inflammatory Cytokines in BALF of Asthmatic Mice

| Cytokine/Mediator | Model Group (OVA-induced) | This compound Patch-Treated Group | Outcome |

|---|---|---|---|

| IL-1β | Significantly Increased | Significantly Decreased (p < 0.01) | |

| TNF-α | Significantly Increased | Significantly Decreased (p < 0.01) | |

| IL-6 | Significantly Increased | Significantly Decreased (p < 0.01) | |

| CCL-11 (Eotaxin) | Significantly Increased | Significantly Decreased (p < 0.01) | |

| IL-4 | Significantly Increased | Significantly Decreased (p < 0.01) | |

| IFN-γ | Significantly Decreased | No significant change vs. model |

Data derived from an OVA-induced allergic asthma mouse model.

Furthermore, histological analysis of lung tissue from these mice confirmed that this compound patch treatment significantly ameliorated inflammatory cell infiltration into the perivascular and peribronchial regions.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have been crucial for understanding the absorption, distribution, and elimination of this compound, particularly for the transdermal patch formulation. Studies in Beagle dogs have provided key insights into the drug's profile following transdermal and intravenous administration.

Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Administration Route / Dose | Cmax (ng/mL) | Tmax (h) | Key Finding |

|---|---|---|---|

| Transdermal Patch (0.2 mg/kg) | 2.09 | 16.0 | Achieved the effective blood level seen in humans (1-3 ng/mL) for 24 hours. |

| Transdermal Patch (0.4 mg/kg) | 4.85 | 13.6 | Dose-dependent increase in plasma concentration. |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data from healthy Beagle dogs.

Detailed Experimental Protocols

The following sections detail the methodologies for key preclinical experiments cited in this guide.

Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model is a standard for evaluating the efficacy of anti-asthmatic drugs.

-

Animals: Male BALB/c mice (6–8 weeks old) are used.

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified with an aluminum hydroxide adjuvant on specific days (e.g., day 0 and day 14).

-

Airway Challenge: Following sensitization, mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on consecutive days (e.g., days 28, 29, and 30) to induce an allergic airway response.

-

Treatment: The this compound patch is applied to a shaved area on the back of the mice a set time before the final OVA challenge.

-

Endpoint Analysis (24-48h post-final challenge):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BALF. Total and differential inflammatory cell counts (eosinophils, neutrophils, etc.) are performed.

-

Cytokine Measurement: Levels of IL-1β, TNF-α, IL-6, IL-4, and other cytokines in the BALF supernatant are quantified using ELISA.

-

Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammatory cell infiltration in peribronchial and perivascular areas.

-

Western Blotting: Lung tissue homogenates are used to measure the protein expression and phosphorylation levels of key signaling molecules like Syk and NF-κB to elucidate the mechanism of action.

-

Protocol: In Vitro Airway Smooth Muscle Relaxation Assay

This assay directly measures the bronchodilatory effect of a compound on isolated airway tissue.

-

Tissue Preparation: Animals (e.g., guinea pigs, canines) are euthanized, and the trachea or bronchi are rapidly excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

-

Mounting: The airway is cut into rings or strips and mounted in an organ bath chamber filled with warmed (37°C), aerated Krebs-Henseleit solution. The tissue is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60-90 minutes).

-

Contraction: The airway smooth muscle is contracted by adding a contractile agent such as methacholine or histamine to the organ bath to achieve a stable submaximal contraction.

-

Drug Administration: Once a stable contraction plateau is reached, this compound is added to the bath in a cumulative, concentration-dependent manner.

-

Data Analysis: The relaxation at each concentration is measured and expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted to determine parameters like potency (EC50) and efficacy (Emax).

Conclusion

Preclinical research provides a robust foundation for the clinical use of this compound in respiratory diseases. The data conclusively show that it is a selective β2-adrenergic agonist with potent bronchodilatory activity. Critically, preclinical studies have also unveiled a significant anti-inflammatory mechanism of action, mediated through the downregulation of the Syk/NF-κB signaling pathway, which results in reduced airway inflammation in animal models of allergic asthma. Pharmacokinetic studies have validated the transdermal patch as an effective delivery system, capable of maintaining therapeutic drug concentrations over a 24-hour period. Together, these findings highlight this compound's dual-action profile and support its role as a valuable therapeutic option for the long-term management of asthma and COPD.

References

The Pharmacodynamics of Tulobuterol Transdermal Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol is a potent and selective beta-2 adrenergic receptor agonist used as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The development of a transdermal delivery system (TDS) for this compound, commonly known as the this compound patch, represents a significant advancement in therapy.[3] This delivery system offers several advantages over conventional oral or inhaled routes, including sustained and controlled drug release over 24 hours, avoidance of hepatic first-pass metabolism, and improved patient compliance due to a simple once-daily application.[4][5] The this compound patch is a matrix-type system containing both crystallized and molecular forms of the drug, which allows for a steady release into the systemic circulation. This guide provides an in-depth examination of the core pharmacodynamics of the this compound TDS, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

The primary mechanism of action for this compound is its function as a selective beta-2 adrenergic receptor agonist. These receptors are predominantly located on the smooth muscle cells lining the bronchial airways. The binding of this compound to these G-protein-coupled receptors initiates a downstream signaling cascade, leading to bronchodilation.

The sequence of events is as follows:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on airway smooth muscle cells.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various target proteins, which leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the bronchial smooth muscle, widening the airways and making it easier to breathe.

Pharmacodynamic Profile

The transdermal delivery of this compound provides a unique pharmacodynamic profile characterized by sustained action and chronotherapy, which is particularly beneficial for managing nocturnal and early morning asthma symptoms.

Chronotherapeutic Effect

A key feature of the this compound patch is its design for chronotherapy. When applied at bedtime, the transdermal system releases the drug steadily, achieving peak serum concentrations in the early morning. This timing is intentional, as it coincides with the "morning dip," a period of circadian-rhythm-related decline in pulmonary function that affects many asthma patients. By ensuring maximum bronchodilation when it is most needed, the patch effectively suppresses these morning symptoms.

Sustained Bronchodilation

Although this compound itself is pharmacokinetically classified as a short-acting β2-agonist, the transdermal patch formulation provides long-acting effects. The crystal reservoir system within the patch matrix ensures a continuous and steady release of the drug, maintaining effective serum concentrations for a full 24 hours with a single application. This sustained action improves long-term control of asthma and COPD.

Quantitative Pharmacodynamic Data

Clinical studies have quantified the pharmacodynamic effects of the this compound transdermal system on lung function and symptoms.

Table 1: Pharmacokinetic Parameters of this compound Patch in Pediatric Asthma Data from a study involving six children with asthma. Patients <30 kg received a 1 mg patch; patients ≥30 kg received a 2 mg patch.

| Parameter | Mean Value | Standard Deviation | Unit |

| Cmax (Maximum Serum Concentration) | 1.33 | ± 0.21 | ng/mL |

| Tmax (Time to Cmax) | 14.0 | ± 2.0 | hours |

| AUC0-t (Area Under the Curve) | 27.1 | ± 4.2 | ng·hr/mL |

Table 2: Clinical Efficacy of this compound Patch in Asthma & COPD Summary of reported outcomes from various clinical studies.

| Indication | Parameter Measured | Outcome |

| Asthma (Pediatric) | Peak Expiratory Flow Rate (PEFR) | Significant increase after patch application compared to baseline. |

| Asthma (General) | Rescue Medication Use | Decreased from 6.9 (± 2.0) to 1.0 (± 0.7) puffs/week. |

| Asthma (General) | Symptom Scores | Decreased from 8.3 (± 3.4) to 2.1 (± 1.4) score/week. |

| Asthma (General) | Morning PEF | Increased from 367 (± 35) to 439 (± 38) L/min. |

| Stable COPD | Sputum Volume, Cough, Wheezing | Significant improvement in symptoms from baseline. |

| Stable COPD | St. George's Respiratory Questionnaire (SGRQ) | Score significantly improved compared to baseline. |

Key Experimental Protocols

The pharmacodynamic properties of this compound have been established through a combination of in vitro tissue studies and in vivo clinical trials.

In Vitro Smooth Muscle Relaxation Assays

-

Objective: To determine the direct relaxant effect of this compound and its metabolites on airway smooth muscle.

-

Methodology:

-

Tissue Preparation: Tissues such as guinea pig tracheae or canine bronchi are isolated and suspended in organ chambers filled with a physiological salt solution, maintained at 37°C and aerated.

-

Isometric Tension Recording: The tissues are connected to force transducers to record isometric tension.

-

Contraction Induction: A contractile agent (e.g., methacholine) is added to the organ bath to induce a stable contraction in the smooth muscle tissue.

-

Drug Application: this compound is added to the bath in a cumulative, concentration-dependent manner.

-

Data Analysis: The relaxant response is measured as the percentage reversal of the induced contraction. Concentration-response curves are generated to determine the potency (EC50) and efficacy of the drug. A study found that a metabolite, 4-hydroxythis compound, was more potent in relaxing guinea pig tracheae than the parent compound.

-

Clinical Trial Protocol for Efficacy and Safety Assessment

-

Objective: To evaluate the pharmacokinetics and pharmacodynamics of the this compound patch in patients.

-

Methodology:

-

Study Design: An open-label, single-arm, or placebo-controlled study is designed.

-

Patient Recruitment: Patients diagnosed with mild to moderate persistent asthma or COPD are recruited based on specific inclusion/exclusion criteria (e.g., age, FEV1 levels).

-

Treatment Protocol: A this compound patch (e.g., 1 mg or 2 mg) is applied to the patient's chest, back, or upper arm for a 24-hour period, often at bedtime.

-

Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after patch application (e.g., at 0, 2, 4, 8, 12, 16, 24 hours) to determine serum this compound concentrations (Cmax, Tmax, AUC).

-

Pharmacodynamic Assessments:

-

Lung Function: Peak expiratory flow rate (PEFR) or Forced Expiratory Volume in 1 second (FEV1) is measured before and at various times after application.

-

Symptom Scores: Patients record symptoms like coughing, wheezing, and breathlessness in a diary.

-

-

Safety Monitoring: Vital signs, including pulse rate and blood pressure, are monitored throughout the study. Skin condition at the application site is also assessed for irritation.

-

Statistical Analysis: Pre- and post-application values for pharmacodynamic parameters are compared using appropriate statistical tests (e.g., paired t-test) to determine significance.

-

References

In-Depth Technical Guide: Basic Research Applications of Tulobuterol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro applications of Tulobuterol, a long-acting β2-adrenergic receptor agonist, in basic scientific research. It details its mechanism of action, anti-inflammatory properties, and antiviral effects at the cellular level, supported by experimental data and methodologies.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound primarily functions as a selective β2-adrenergic receptor agonist.[1] Its binding to these receptors, which are predominantly located on the smooth muscle cells of the airways, initiates a well-defined signaling cascade. This process begins with the activation of the associated Gs protein, which in turn stimulates adenylyl cyclase.[2][3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle.[2][3]

Anti-Inflammatory Effects of this compound

Beyond its bronchodilatory function, this compound exhibits significant anti-inflammatory properties in various in vitro models. These effects are primarily mediated through the modulation of key inflammatory signaling pathways and the subsequent reduction in pro-inflammatory cytokine production.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Studies have demonstrated that this compound can inhibit the activation of NF-κB in human tracheal epithelial cells. This inhibition prevents the translocation of NF-κB subunits (p50, p65, and c-Rel) into the nucleus, thereby downregulating the expression of its target genes, including those for pro-inflammatory cytokines and adhesion molecules.

Downregulation of Syk Signaling

Recent research suggests that this compound may also exert its anti-inflammatory effects by modulating the Spleen Tyrosine Kinase (Syk) signaling pathway. In a mouse model of allergic asthma, treatment with a this compound patch led to a significant suppression of the expression and activation of Syk and its downstream signaling component, NF-κB. This indicates a potential alternative or complementary anti-inflammatory mechanism to its primary β2-adrenergic agonism.

Reduction of Pro-inflammatory Cytokines

A direct consequence of this compound's inhibition of NF-κB and potentially Syk signaling is the reduced production and secretion of pro-inflammatory cytokines. In primary cultures of human tracheal epithelial cells, this compound has been shown to decrease the baseline and rhinovirus-induced secretion of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

| Cytokine | Cell Type | Condition | This compound Concentration | % Reduction | Reference |

| IL-1β | Human Tracheal Epithelial Cells | Rhinovirus-14 Infected | 0.1 µmol/L | ~40% | |

| IL-6 | Human Tracheal Epithelial Cells | Rhinovirus-14 Infected | 0.1 µmol/L | ~50% | |

| IL-8 | Human Tracheal Epithelial Cells | Rhinovirus-14 Infected | 0.1 µmol/L | Reduced to baseline | |

| TNF-α | Mouse BALF | OVA-induced asthma | Not specified in vitro | Significant decrease | |

| IL-4 | Mouse BALF | OVA-induced asthma | Not specified in vitro | Significant decrease | |

| IL-1β | Mouse BALF | OVA-induced asthma | Not specified in vitro | Significant decrease | |

| IL-6 | Mouse BALF | OVA-induced asthma | Not specified in vitro | Significant decrease |

Antiviral Effects Against Rhinovirus

In addition to its anti-inflammatory properties, this compound has demonstrated antiviral activity, specifically against rhinovirus, a common cause of respiratory infections.

Inhibition of Rhinovirus Replication

In primary cultures of human tracheal epithelial cells, this compound has been shown to reduce the titers of a major group rhinovirus, RV14, and inhibit its RNA replication. This antiviral effect is, at least in part, attributed to the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1).

Downregulation of ICAM-1

ICAM-1 is the cellular receptor for the major group of rhinoviruses. By reducing the expression of ICAM-1 on the surface of human tracheal epithelial cells, this compound limits the entry of the virus into the host cells, thereby inhibiting infection and subsequent replication. The inhibitory effects of this compound on RV14 titers, viral RNA replication, and ICAM-1 expression were reversed by a selective β2-adrenergic receptor antagonist, confirming the role of this receptor in mediating these antiviral effects.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound in cell culture, based on commonly used methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Human Bronchial Epithelial Cell (HBEC) Culture

A generalized workflow for studying the effects of this compound on primary human bronchial epithelial cells is outlined below.

References

Investigating the chemical synthesis pathways of Tulobuterol

An In-depth Technical Guide to the Chemical Synthesis of Tulobuterol

Introduction

This compound is a selective β2-adrenergic receptor agonist used as a bronchodilator for the management of asthma and other respiratory diseases.[1][2][3][4] Its chemical structure, 1-(2-chlorophenyl)-2-(tert-butylamino)ethanol, features a chiral center, with the therapeutic activity primarily associated with one of its enantiomers. The synthesis of this compound has been a subject of significant research, leading to the development of several distinct synthetic pathways. These routes often vary in their starting materials, efficiency, cost-effectiveness, and suitability for industrial-scale production.[1] This guide provides a detailed overview of the primary chemical synthesis pathways of this compound, complete with experimental protocols, quantitative data, and visual diagrams of the reaction schemes.

Synthesis Pathway 1: From 2'-Chloroacetophenone via Bromination and Reductive Amination

One of the most common and economically viable routes to this compound begins with the readily available 2'-chloroacetophenone. This pathway involves a three-step process: bromination of the acetophenone, reduction of the resulting α-bromo ketone, and subsequent amination with tert-butylamine.

Quantitative Data

| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |

| 1 | 2'-Chloroacetophenone | 2-Bromo-1-(2-chlorophenyl)ethanone | Bromine, Na2SO3 | 86.4% | 97.6% (HPLC) | |

| 2 | 2-Bromo-1-(2-chlorophenyl)ethanone | This compound Hydrochloride | NaBH4, tert-butylamine, HCl | 62% (for this step) | 99.96% (HPLC) | |

| Overall | 2'-Chloroacetophenone | This compound Hydrochloride | 53% | 99.96% (HPLC) |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(2-chlorophenyl)ethanone

-

Dissolve 2'-chloroacetophenone in a suitable solvent.

-

Add bromine (Br2) to the solution. The reaction is optimized with 1.3 equivalents of sodium sulfite (Na2SO3) at a temperature of 15-20°C to achieve maximum yield.

-

Upon completion of the reaction, the product, 2-bromo-1-(2-chlorophenyl)ethanone, is isolated. With optimized conditions, a yield of 86.4% and a purity of 97.6% by HPLC can be achieved.

Step 2: One-Pot Synthesis of this compound

-

The 2-bromo-1-(2-chlorophenyl)ethanone intermediate is subjected to reduction using sodium borohydride (NaBH4). This step can generate an epoxide impurity in some cases.

-

Following the reduction, tert-butylamine is added directly to the reaction mixture.

-

The mixture is refluxed in ethanol for 6 hours to facilitate the amination reaction, yielding this compound.

-

The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ethyl acetate.

Synthesis Pathway 2: From 2'-Chloroacetophenone via Reductive Amination

An alternative approach from 2'-chloroacetophenone involves a reductive amination process.

Quantitative Data

| Step | Starting Material | Product | Reagents | Molar Yield | Reference |

| 1 & 2 | 2'-Chloroacetophenone and tert-Butylamine | This compound | Anhydrous MgSO4, tert-butylamine, KBH4 | 79% |

Experimental Protocols

One-Pot Synthesis of this compound

-

In a three-necked flask, a mixture of 100.0 g of a compound mixture (equivalent to 0.40 mol of 2'-chloroacetophenone) is combined with 500 ml of methanol, 192.0 g of anhydrous magnesium sulfate, and 116.8 g of tert-butylamine.

-

The reaction is carried out at 30°C for 4 hours under a nitrogen atmosphere.

-

The temperature is then reduced to -10°C.

-

Potassium borohydride (12.9 g) is added in portions, maintaining the temperature between -10°C and 10°C.

-

After the addition of potassium borohydride, the reaction is held at 10°C for 30 minutes.

-

The mixture is then heated to reflux and maintained for 6 hours.

-

Following the reaction completion and work-up, 71.7 g of this compound is obtained, corresponding to a total molar yield of 79%.

Synthesis Pathway 3: From 2-Chlorostyrene

A more recent and innovative approach utilizes 2-chlorostyrene as the starting material, which is cost-effective and readily available. This method avoids the use of hazardous reagents like liquid bromine and selenium dioxide.

Quantitative Data

| Step | Starting Material | Product | Reagents | Yield | Reference |

| 1 | 2-Chlorostyrene | 1-(2-chlorophenyl)-2-bromoethanol | Dibromohydantoin, Acetone/Water | 84-91% | |

| 2 | 1-(2-chlorophenyl)-2-bromoethanol | This compound | tert-Butylamine | Not specified |

Experimental Protocols

Step 1: Synthesis of 1-(2-chlorophenyl)-2-bromoethanol

-

Dissolve 2-chlorostyrene (13.86g, 100mmol) in a mixed solvent of 200mL acetone and 40-100mL water in a 500mL round-bottom flask.

-

Slowly add dibromohydantoin (15.73g, 55mmol) with stirring at room temperature.

-

Continue the reaction for 2-4 hours at room temperature.

-

Monitor the reaction progress using TLC (Ethyl acetate:Petroleum ether = 1:10).

-

After completion, remove most of the acetone under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-chlorophenyl)-2-bromoethanol.

Step 2: Synthesis of this compound

-

React 1-(2-chlorophenyl)-2-bromoethanol with tert-butylamine.

-

The reaction can be carried out by heating under reflux in a solvent such as absolute ethanol, absolute methanol, acetonitrile, tetrahydrofuran, or acetone. The molar ratio of tert-butylamine to the bromoethanol intermediate is typically between 1:1 to 10:1, and the reaction temperature ranges from 30 to 100°C.

Comparison of Synthesis Pathways

| Pathway | Starting Material | Key Advantages | Key Disadvantages | Overall Yield |

| 1 | 2'-Chloroacetophenone | Cost-effective starting material, suitable for industrial scale. | May require chromatographic purification in some variations, potential for epoxide impurity formation. | 53% |

| 2 | 2'-Chloroacetophenone | High molar yield in a one-pot process. | Uses potassium borohydride. | 79% |

| 3 | 2-Chlorostyrene | Avoids hazardous reagents, simple process, mild reaction conditions. | A relatively newer method. | High yield for the first step (84-91%). |

Conclusion

Multiple synthetic routes to this compound have been successfully developed, each with its own set of advantages and disadvantages. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, the desired scale of production, and safety considerations. The route starting from 2'-chloroacetophenone is well-established and provides good yields, making it suitable for industrial production. The newer pathway from 2-chlorostyrene offers a safer and more environmentally friendly alternative by avoiding harsh and hazardous reagents. Continued research in this area is likely to lead to even more efficient, greener, and cost-effective methods for the synthesis of this important bronchodilator.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Properties and Characterization of Tulobuterol Hydrochloride

This technical guide provides a comprehensive overview of the core properties, pharmacological profile, and analytical characterization of this compound hydrochloride. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline powder.[1][2] It is the hydrochloride salt of this compound, a sympathomimetic amine.

| Property | Value | Source(s) |

| Chemical Name | (RS)-2-tert-Butylamino-1-(2-chlorophenyl)ethanol monohydrochloride | [1] |

| Synonyms | C-78, Hokunalin, Berachin | [3] |

| Molecular Formula | C₁₂H₁₈ClNO·HCl | |

| Molecular Weight | 264.19 g/mol | |

| CAS Number | 56776-01-3 | |

| Melting Point | Approximately 163°C | |

| Solubility | Very soluble in methanol; freely soluble in water and ethanol (95); sparingly soluble in acetic anhydride; very slightly soluble in diethyl ether. | |

| pKa (Strongest Basic) | 9.55 | |

| Appearance | White crystals or crystalline powder |

Pharmacological Properties

Mechanism of Action: this compound is a long-acting, selective β2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors located on the smooth muscle cells of the bronchial tubes. This activation initiates a signaling cascade, as depicted in the diagram below, leading to bronchodilation.

Caption: β2-Adrenergic signaling pathway activated by this compound.

Upon binding to the β2-adrenergic receptor, this compound activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This rise in cAMP activates protein kinase A (PKA), leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. Additionally, this compound may inhibit the release of bronchoconstrictor mediators from mast cells.

Therapeutic Uses: this compound hydrochloride is primarily indicated for the management of bronchial asthma, chronic bronchitis, and emphysema to relieve symptoms of bronchospasm. It is available in various formulations, including oral tablets and transdermal patches. The transdermal patch offers the advantage of sustained drug release over 24 hours.

Pharmacokinetics:

-

Absorption: this compound is well-absorbed after transdermal administration, with a lag time of about 4 hours and a time to maximum concentration (tmax) of approximately 9-12 hours. Following inhalation, it is rapidly absorbed with a tmax of 0.8-1.5 hours.

-

Metabolism: A metabolite, 4-hydroxythis compound, has been identified and is more potent in relaxing guinea pig tracheae than the parent compound.

-

Elimination: The mean urinary recovery of unchanged drug after a single inhalation is 3-4%, and after a single transdermal patch application is 5-6%.

Pharmacodynamics: In a study on children with asthma using a transdermal patch, the maximum serum concentration (Cmax) was 1.33 ± 0.21 ng/mL, and the area under the curve (AUC₀-t) was 27.1 ± 4.2 ng·hr/mL. The application of the patch led to a significant increase in peak expiratory flow rate values.

Analytical Characterization

A variety of analytical techniques are employed for the identification and quantification of this compound hydrochloride.

3.1. Spectroscopic Methods

3.1.1. Ultraviolet-Visible (UV-Vis) Spectrophotometry

-

Principle: This method is used for the identification of this compound hydrochloride by comparing its absorption spectrum with that of a reference standard.

-

Experimental Protocol:

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound Hydrochloride Reference Standard and dissolve in a suitable solvent (e.g., water) to obtain a solution with a known concentration (e.g., 1 in 2500 or 0.04 mg/mL).

-

Sample Solution Preparation: Prepare a sample solution of this compound hydrochloride at the same concentration as the standard solution.

-

Spectral Acquisition: Record the UV absorption spectra of both the sample and standard solutions over a suitable wavelength range.

-

Analysis: Compare the spectrum of the sample solution with that of the reference standard. Both spectra should exhibit similar intensities of absorption at the same wavelengths for a positive identification.

-

3.1.2. Infrared (IR) Spectrophotometry

-

Principle: IR spectroscopy is used for the identification of the compound by analyzing its unique vibrational modes, which are dependent on its molecular structure.

-

Experimental Protocol:

-

Sample Preparation: Dry the this compound hydrochloride sample. Prepare a potassium bromide (KBr) disk containing the dried sample.

-

Spectral Acquisition: Record the IR absorption spectrum of the sample disk.

-

Analysis: Compare the obtained spectrum with the reference spectrum of this compound hydrochloride. The spectra should show similar intensities of absorption at the same wave numbers for a positive identification.

-

3.2. Chromatographic Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC (RP-HPLC) is a widely used method for the quantification and purity assessment of this compound hydrochloride.

-

Experimental Protocol (General Method):

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., Prontosil C18) is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02M Potassium dihydrogen phosphate). The exact ratio should be optimized for adequate separation.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 212 nm).

-

Standard and Sample Preparation: Prepare standard and sample solutions of known concentrations in a suitable diluent.

-

Analysis: Inject the solutions into the chromatograph and determine the retention time and peak area. Quantify the sample by comparing its peak area to that of the standard. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.

-

Caption: A typical experimental workflow for HPLC analysis.

3.2.2. Thin-Layer Chromatography (TLC)

-

Principle: TLC is used to assess the purity of this compound hydrochloride by separating it from related substances.

-

Experimental Protocol:

-

Stationary Phase: A plate of silica gel with a fluorescent indicator.

-

Sample and Standard Preparation: Dissolve the sample in methanol (e.g., 0.30 g in 5 mL). Prepare a diluted standard solution from the sample solution.

-

Application: Spot small volumes (e.g., 5 µL) of both the sample and standard solutions onto the TLC plate.

-

Development: Develop the plate in a suitable mobile phase (e.g., the upper layer of a mixture of ethyl acetate and ammonia solution (28) (200:9)).

-

Visualization: Visualize the spots under UV light.

-

Analysis: Compare the intensity and position of any secondary spots in the sample chromatogram with the spot of the standard solution to assess the presence of impurities.

-

References

The Tulobuterol Patch: A Technical Guide to its Long-Acting Beta-Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the long-acting beta-agonist (LABA) activity of the tulobuterol patch, a transdermal therapeutic system for the management of asthma and chronic obstructive pulmonary disease (COPD). This document provides a detailed overview of its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to evaluate its efficacy.

Introduction: A Novel Transdermal Approach to Bronchodilation

The this compound patch is a unique drug delivery system that provides sustained release of the β2-adrenergic agonist, this compound, over a 24-hour period.[1][2][3] Developed in Japan, it is the first transdermal patch bronchodilator.[1][2] Its design as a once-daily application aims to improve treatment adherence and manage nocturnal symptoms effectively. Pharmacologically, while this compound itself is a short-acting β2-agonist, the patch formulation confers it with long-acting properties.

The patch employs a "crystal reservoir system" where both crystallized and molecular forms of this compound are present in an adhesive layer. As the molecular drug is absorbed through the skin, the crystals dissolve to replenish the supply, ensuring a steady release of the active ingredient. This mechanism allows for a gradual increase in serum this compound concentration, which peaks in the early morning, helping to counteract the common "morning dip" in pulmonary function experienced by many asthma patients.

Mechanism of Action and Signaling Pathway

This compound functions as a selective β2-adrenergic receptor agonist. These receptors are predominantly located on the smooth muscle cells of the bronchial tubes. The binding of this compound to these receptors initiates a signaling cascade that results in bronchodilation.

The key steps in the signaling pathway are:

-

Receptor Binding: this compound binds to the β2-adrenergic receptors on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular levels of cAMP activate Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of the bronchial smooth muscle. This results in the widening of the airways, making it easier to breathe.

Beyond bronchodilation, some studies suggest that β2-agonists like this compound may also have anti-inflammatory properties by reducing the release of inflammatory mediators.

Pharmacokinetic Profile

The transdermal delivery of this compound results in a distinct pharmacokinetic profile compared to oral or inhaled formulations. The patch is designed for once-daily application, maintaining effective serum concentrations over 24 hours.

| Parameter | Adult Subjects | Pediatric Subjects (Asthma) | Reference(s) |

| Dose | 2 mg patch | 1 mg (<30 kg), 2 mg (≥30 kg) | , |

| Time to Peak (Tmax) | 9 - 12 hours | 14.0 ± 2.0 hours | , |

| Peak Plasma Conc. (Cmax) | 1.4 ng/mL | 1.33 ± 0.21 ng/mL | , |

| Area Under Curve (AUC0-t) | Not specified in detail | 27.1 ± 4.2 ng.hr/mL | |

| Absorption Lag Time | ~4 hours | Not specified | |

| Mean Absorption (24h) | 82 - 90% | Not specified |

Clinical Efficacy and Pharmacodynamics

Clinical studies have demonstrated the efficacy of the this compound patch in improving lung function and controlling symptoms in patients with asthma and COPD.

Asthma

In pediatric patients with asthma, a single application of the this compound patch led to a significant increase in peak expiratory flow rate (PEFR) values compared to baseline. Studies in adults have shown that when added to inhaled corticosteroid (ICS) therapy, the this compound patch improves bronchial hyperresponsiveness and reduces the percentage of sputum eosinophils. Furthermore, it has been shown to significantly increase forced expiratory volume in 1 second (FEV1) and PEF compared to other add-on therapies like slow-release theophylline or a leukotriene receptor antagonist.

| Study Population | Intervention | Key Findings | Reference(s) |

| Pediatric Asthma | 1mg or 2mg patch | Significant increase in PEFR from baseline. | |

| Adult Asthma (on ICS) | 2mg patch for 4 weeks | Significant improvement in bronchial hyperresponsiveness (p < 0.01) and decrease in sputum eosinophils (p < 0.05). | |

| Adult Asthma (on ICS) | 2mg patch | Marked increase in FEV1 and PEF compared to slow-release theophylline or LTRA. | |

| Adult Asthma | 2mg patch for 8 weeks | Morning PEF increased from 367 ± 35 to 439 ± 38 L/min (P < 0.05). |

Chronic Obstructive Pulmonary Disease (COPD)

In patients with stable COPD, the this compound patch has been shown to improve FEV1, forced vital capacity (FVC), and inspiratory capacity from baseline over a 24-hour period. Some studies suggest its clinical efficacy is equivalent or superior to that of inhaled salmeterol in the long-term management of stable COPD. A Phase IV clinical trial involving 111 COPD patients showed significant improvements in PEF, FEV1, and FVC, with a notable reduction in nocturnal symptoms.

| Study Population | Intervention | Key Findings | Reference(s) |

| Stable COPD | This compound patch vs. inhaled salmeterol | Both improved FEV1, FVC, and inspiratory capacity over 24 hours. | |

| Stable COPD | This compound patch vs. inhaled salmeterol (8 weeks) | Significant improvement in morning and evening PEFR in both groups with no significant difference between them. Better compliance with the patch. | |

| COPD | Tuloplast™ patch for 4 weeks | Significant improvements in PEF, FEV1, and FVC (P < 0.0001). Significant reduction in symptom severity, especially nocturnal symptoms. |

Experimental Protocols

Assessing Pharmacokinetics in Pediatric Asthma

This protocol is based on the methodology described by Iikura et al. (1995).

Objective: To determine the pharmacokinetic and pharmacodynamic profile of the this compound patch in children with asthma.

Study Design: Open-label, single-dose study.

Participants: Six children with asthma, admitted to a hospital.

Procedure:

-

Dosing: A single this compound patch is applied to the chest for 24 hours. Subjects weighing less than 30 kg receive a 1 mg patch, while those weighing 30 kg or more receive a 2 mg patch.

-

Blood Sampling: Blood samples are collected at pre-determined time points before and after the patch application to measure serum this compound levels.

-

Pharmacodynamic Assessment: Peak expiratory flow rate (PEFR) is measured before and at various times after patch application.

-

Safety Monitoring: Pulse rate, blood pressure, and any subjective symptoms or skin conditions are monitored throughout the study.

-

Data Analysis: Serum this compound concentrations are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC. PEFR values before and after application are compared statistically.

Evaluating Efficacy and Safety in Asthma and COPD

This protocol is a generalized representation based on Phase IV clinical trial designs.

Objective: To evaluate the safety, tolerability, and efficacy of the this compound patch in patients with asthma or COPD.

Study Design: Multicentric, open-label, single-arm clinical trial.

Participants: A cohort of patients diagnosed with asthma or COPD according to established guidelines (e.g., GINA/GOLD criteria).

Procedure:

-

Recruitment & Screening: Patients are recruited based on inclusion and exclusion criteria. Informed consent is obtained.

-

Baseline Assessment: Baseline data is collected, including symptom severity scores, pulmonary function tests (PEF, FEV1, FVC), and use of rescue medication.

-

Treatment: Patients receive the this compound patch daily for a specified period (e.g., 4-6 weeks) at an age- and weight-appropriate dose. They continue their regular maintenance therapy (e.g., ICS for asthma).

-

Follow-up Assessments: Patients are assessed at regular intervals (e.g., Day 14, Day 28). Assessments include symptom scores, pulmonary function tests, and recording of any adverse events.

-

Primary & Secondary Endpoints:

-

Primary: Safety and tolerability, measured by the incidence of adverse events and global assessments by patients and investigators.

-

Secondary: Efficacy, measured by changes in symptom severity scores and pulmonary function parameters from baseline.

-

-

Statistical Analysis: Paired t-tests or other appropriate statistical methods are used to determine the significance of changes from baseline.

Safety and Tolerability

The this compound patch is generally well-tolerated. The transdermal delivery system avoids high peak plasma concentrations often associated with oral β2-agonists, thereby reducing the risk of systemic side effects such as tremors and palpitations. In a large Phase IV study, only one patient (0.3%) reported a mild adverse event, and no serious safety concerns were raised. Global tolerability assessments by patients with both asthma and COPD have been rated as "good" or "excellent" by a large majority.

Conclusion

The this compound patch represents a significant advancement in the long-term management of obstructive airway diseases. Its innovative transdermal delivery system effectively converts a short-acting β2-agonist into a long-acting therapy, providing sustained bronchodilation over 24 hours. The unique pharmacokinetic profile, characterized by a delayed time to peak concentration, is particularly beneficial for controlling nocturnal and early morning symptoms. Supported by robust clinical data, the this compound patch has demonstrated significant efficacy in improving lung function and symptom control in both asthma and COPD patients, coupled with a favorable safety and tolerability profile. For researchers and drug development professionals, the this compound patch serves as a compelling case study in optimizing drug delivery to enhance therapeutic outcomes and patient adherence.

References

The Initial Discovery and Development of Tulobuterol: A Technical Overview

Introduction

Tulobuterol is a long-acting beta-2 adrenergic receptor agonist (LABA) utilized as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] It distinguishes itself in the therapeutic landscape primarily through its unique transdermal delivery system, a first for bronchodilators, which offers sustained drug release and improved patient compliance.[3][4] This technical guide delves into the core aspects of this compound's initial discovery, synthesis, mechanism of action, and the development of its innovative transdermal patch.

Discovery and Synthesis

The synthesis of this compound has evolved over decades, with various routes developed to improve efficiency and yield.[5] A common and cost-effective pathway starts from 2-chloroacetophenone. The process involves key chemical reactions including bromination, reduction, and amination. Modern refinements of the synthesis process have focused on creating a more "green" and industrially scalable method, achieving high purity (99.96%) and a respectable overall yield (53%) without the need for chromatographic purification.

Experimental Protocol: Synthesis of this compound Hydrochloride

A representative modern synthesis protocol is as follows:

-

Bromination: 2-chloroacetophenone is subjected to bromination to yield an intermediate compound. Reaction conditions are optimized to minimize the formation of by-products.

-

Reduction and Amination (One-Pot Synthesis): The brominated intermediate undergoes reduction, often using a reducing agent like sodium borohydride (NaBH4). Following the reduction, tert-butylamine is added directly to the reaction mixture. This amine performs a nucleophilic attack to form the β-amino alcohol structure of this compound. This one-pot approach is more efficient than a stepwise synthesis.

-

Salt Formation and Purification: The resulting this compound base is then treated with hydrochloric acid (HCl) in a suitable solvent like ethyl acetate to form this compound hydrochloride. The salt is then purified, often through recrystallization, to remove any remaining impurities and isomers, yielding the final active pharmaceutical ingredient.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a selective agonist for beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. The binding of this compound to these receptors initiates a cascade of intracellular events. This activation stimulates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins within the cell, ultimately resulting in the relaxation of the bronchial smooth muscle. This relaxation leads to bronchodilation, widening the airways, reducing airflow resistance, and alleviating symptoms such as wheezing and shortness of breath.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound varies significantly with its route of administration. The development of the transdermal patch was a pivotal advancement, offering a more sustained and controlled release compared to inhalation.

Pharmacokinetic Data

| Parameter | Transdermal Patch (Children) | Transdermal Patch (Adults) | Inhalation (Adults) |

| Dose | 1 mg (<30 kg), 2 mg (≥30 kg) | 4 mg | Dose-dependent |

| Cmax (ng/mL) | 1.33 ± 0.21 | - | Dose-dependent |

| Tmax (hours) | 14.0 ± 2.0 | ~9-12 | 0.8-1.5 |

| AUC₀-t (ng·hr/mL) | 27.1 ± 4.2 | - | Dose-dependent |

| Absorption Lag Time | - | ~4 hours | - |

| % Absorbed (24h) | - | 82-90% (single dose) | - |

Cmax: Maximum serum concentration, Tmax: Time to reach Cmax, AUC: Area under the curve.

Experimental Protocol: Pharmacokinetic and Pharmacodynamic Study in Children

A study on the this compound patch (HN-078) in pediatric asthma patients followed this protocol:

-

Subjects: Six children with asthma admitted to a hospital were enrolled.

-

Drug Administration: A single transdermal patch was applied to the chest for 24 hours. Patients weighing less than 30 kg received a 1 mg patch, while those weighing 30 kg or more received a 2 mg patch.

-

Pharmacokinetic Analysis: Blood samples were collected at predetermined intervals before and after the patch application to measure serum this compound levels.

-

Pharmacodynamic Assessment: The peak expiratory flow rate (PEFR) was measured before and after patch application to assess the bronchodilatory effect.

-

Safety Monitoring: Vital signs, including pulse rate and blood pressure, were monitored, and any subjective symptoms or skin reactions at the application site were recorded.

The study found a significant increase in PEFR after the application of the patch, with no significant side effects observed.

Development of the Transdermal Patch

The development of a transdermal formulation for this compound was driven by the need to overcome the limitations of oral beta-2 agonists, such as side effects like palpitations and tremors caused by rapid peaks in serum drug concentration. Furthermore, the patch was designed to align with the principles of chronotherapy for asthma. Asthma symptoms often worsen in the early morning, a phenomenon known as the "morning dip." The transdermal system, specifically the "Crystal Reservoir System," was engineered to ensure that the peak serum concentration of this compound coincides with this period of increased vulnerability, providing optimal therapeutic effect. This delivery system allows for a continuous and controlled release of the drug over 24 hours, maintaining effective serum levels and improving patient adherence due to its once-daily application.

Conclusion

The initial discovery and development of this compound, particularly its formulation as a transdermal patch, represent a significant advancement in the management of chronic respiratory diseases. By elucidating its synthesis, mechanism of action, and pharmacokinetic profile, researchers were able to engineer a novel drug delivery system that not only provides sustained bronchodilation but also addresses key clinical challenges such as side effects and patient adherence. The this compound patch stands as a testament to the successful application of pharmaceutical sciences in creating a more effective and patient-friendly therapeutic option.

References